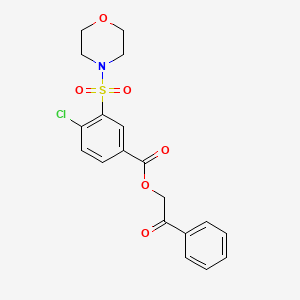
Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Overview
Description
Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate is a synthetic organic compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a phenacyl group attached to a benzoate moiety, which is further substituted with a 4-chloro and 3-morpholin-4-ylsulfonyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate typically involves the following steps:
Formation of Phenacyl Bromide: Acetophenone is brominated using bromine in the presence of anhydrous aluminum chloride as a catalyst.
Nucleophilic Substitution: The phenacyl bromide undergoes nucleophilic substitution with 4-chloro-3-morpholin-4-ylsulfonylbenzoic acid in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenacyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Cyclization Reactions: The compound can be used in cyclization reactions to form heterocyclic structures, such as thiazoles and oxazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of new phenacyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate can be compared with other similar compounds:
Phenacyl Bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
4-Chloro-3-morpholin-4-ylsulfonylbenzoic Acid: A precursor in the synthesis of this compound.
Thiazole Derivatives: Compounds containing thiazole rings, known for their biological activity and medicinal applications.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
phenacyl 4-chloro-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO6S/c20-16-7-6-15(12-18(16)28(24,25)21-8-10-26-11-9-21)19(23)27-13-17(22)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOSEGNHGVPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















